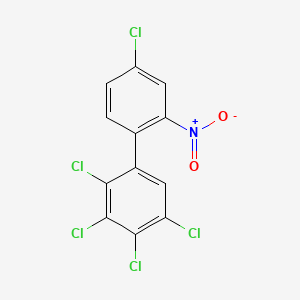
6-Nitro-2',3',4,4',5'-pentachlorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the chemical formula C12H4Cl5NO2. It is a member of the PCB family, which consists of 209 different congeners. These compounds are known for their environmental persistence, bioaccumulation, and potential toxic effects on living organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl typically involves the nitration of 2’,3’,4,4’,5’-pentachlorobiphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the biphenyl ring.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl, has largely been phased out due to their environmental and health hazards. laboratory-scale synthesis for research purposes follows similar methods as described above, with stringent safety and environmental controls in place .
化学反应分析
Types of Reactions
6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the biphenyl structure can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, molecular oxygen.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Major Products Formed
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl has been extensively studied for its toxicological effects and environmental impact. Some key research applications include:
Environmental Chemistry: Studying the persistence and degradation of PCBs in the environment.
Toxicology: Investigating the compound’s effects on thyroid function, reproductive health, and its role as an endocrine disruptor
Analytical Chemistry: Used as a standard in gas chromatography and other analytical techniques to detect and quantify PCBs in environmental samples.
作用机制
The toxic effects of 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of cytochrome P450 enzymes, leading to the production of reactive oxygen species and subsequent oxidative stress . Additionally, it can disrupt thyroid hormone homeostasis by interfering with the sodium/iodide symporter (NIS) and other thyroid-related proteins .
相似化合物的比较
Similar Compounds
2,3’,4,4’,5-Pentachlorobiphenyl: Another PCB congener with similar environmental persistence and toxicological properties.
3,3’,4,4’,5-Pentachlorobiphenyl: Known for its strong dioxin-like toxicity and similar mechanisms of action.
Uniqueness
6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in other PCBs. This functional group also contributes to its distinct toxicological profile and environmental behavior .
属性
CAS 编号 |
116453-31-7 |
|---|---|
分子式 |
C12H4Cl5NO2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(4-chloro-2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H4Cl5NO2/c13-5-1-2-6(9(3-5)18(19)20)7-4-8(14)11(16)12(17)10(7)15/h1-4H |
InChI 键 |
VFWWVRDDFPIWRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
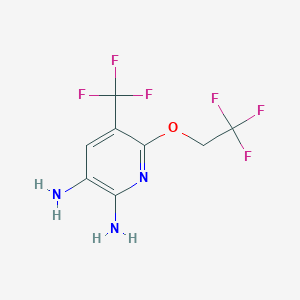
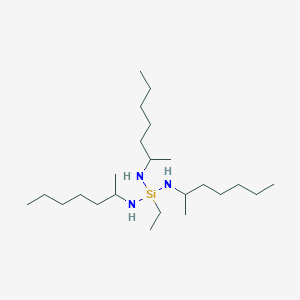

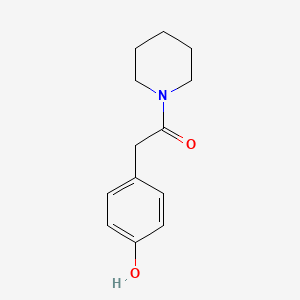
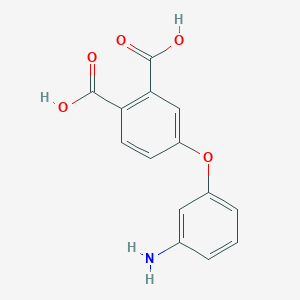
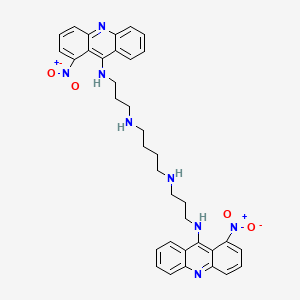

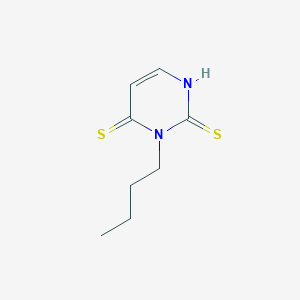
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
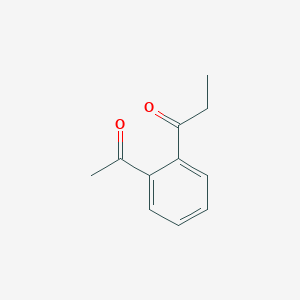
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
